



Application Notes and Protocols for the NMR Spectroscopic Characterization of Fenofibrate

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Compound of Interest		
Compound Name:	Sitofibrate	
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ABSTRACT

This document provides detailed application notes and experimental protocols for the structural characterization and purity assessment of Fenofibrate using Nuclear Magnetic Resonance (NMR) spectroscopy. Fenofibrate, a widely used lipid-lowering drug, can be effectively analyzed using one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques. These methods offer comprehensive structural elucidation and quantitative analysis, crucial for drug development, quality control, and metabolic studies. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry.

INTRODUCTION

Fenofibrate, chemically known as propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, is a fibric acid derivative used to treat hypercholesterolemia and hypertriglyceridemia.[1] Its therapeutic efficacy is intrinsically linked to its chemical structure and purity. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of pharmaceutical compounds.[2] It provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei.

This application note details the use of ¹H NMR and ¹³C NMR spectroscopy for the qualitative and quantitative analysis of Fenofibrate. It includes protocols for sample preparation, data acquisition, and spectral interpretation.



DATA PRESENTATION

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Fenofibrate. These values are compiled from literature data and are essential for the structural verification of the molecule.[3][4][5]

Table 1: ¹H NMR Spectroscopic Data for Fenofibrate

Assignment	Chemical Shift (δ) ppm (Solvent: DMSO-d ₆)	Multiplicity	Integration
Isopropyl-CH₃	1.15	Doublet	6Н
Gem-dimethyl-CH₃	1.60	Singlet	6Н
Isopropyl-CH	4.97	Septet	1H
Aromatic H (phenoxy)	7.00	Doublet	2H
Aromatic H (benzoyl)	7.55	Doublet	2H
Aromatic H (benzoyl)	7.68	Doublet	2H
Aromatic H (phenoxy)	7.72	Doublet	2H

Table 2: ¹³C NMR Spectroscopic Data for Fenofibrate



Assignment	Chemical Shift (δ) ppm
Isopropyl-CH₃	21.5
Gem-dimethyl-CH₃	25.0
Isopropyl-CH	69.3
C(CH ₃) ₂	82.5
Aromatic CH (phenoxy)	118.5
Aromatic C (phenoxy)	129.5
Aromatic CH (benzoyl)	130.5
Aromatic CH (benzoyl)	131.5
Aromatic C-Cl	135.0
Aromatic C (benzoyl)	138.0
Aromatic C-O	159.0
Ester C=O	172.5
Ketone C=O	194.5

EXPERIMENTAL PROTOCOLS

Sample Preparation

- Dissolution: Accurately weigh approximately 10-20 mg of the Fenofibrate sample.
- Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.
- Internal Standard (for qNMR): For quantitative analysis (qNMR), add a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) to the NMR tube. The chosen standard should have a resonance that does not overlap with any of the analyte signals.
- Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication.



NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

¹H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay (d1): 5 seconds (for quantitative analysis, ensure this is at least 5 times the longest T₁ of the protons of interest).
- Acquisition Time: 2-4 seconds.
- Spectral Width: 0-16 ppm.
- Temperature: 298 K.

¹³C NMR Acquisition:

- Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0-220 ppm.
- Temperature: 298 K.

Data Processing and Analysis

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.



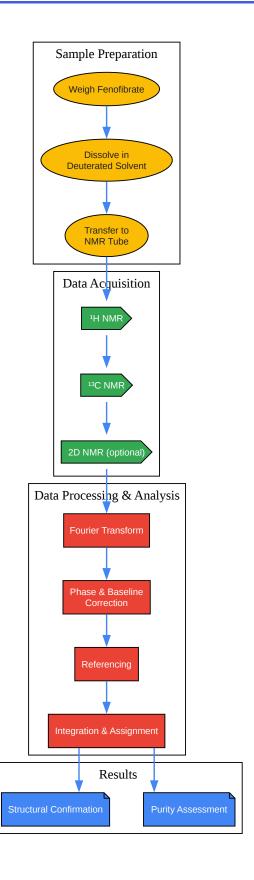
- Phase Correction: Manually or automatically correct the phase of the resulting spectrum.
- Baseline Correction: Apply a baseline correction to ensure accurate integration.
- Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
- Peak Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
- Structural Assignment: Assign the observed signals to the corresponding nuclei in the
 Fenofibrate structure based on their chemical shifts, multiplicities, and integration values, as
 well as by comparison with reference data and 2D NMR experiments (COSY, HSQC, HMBC)
 if necessary.

VISUALIZATIONS

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of a small molecule like Fenofibrate using NMR spectroscopy.





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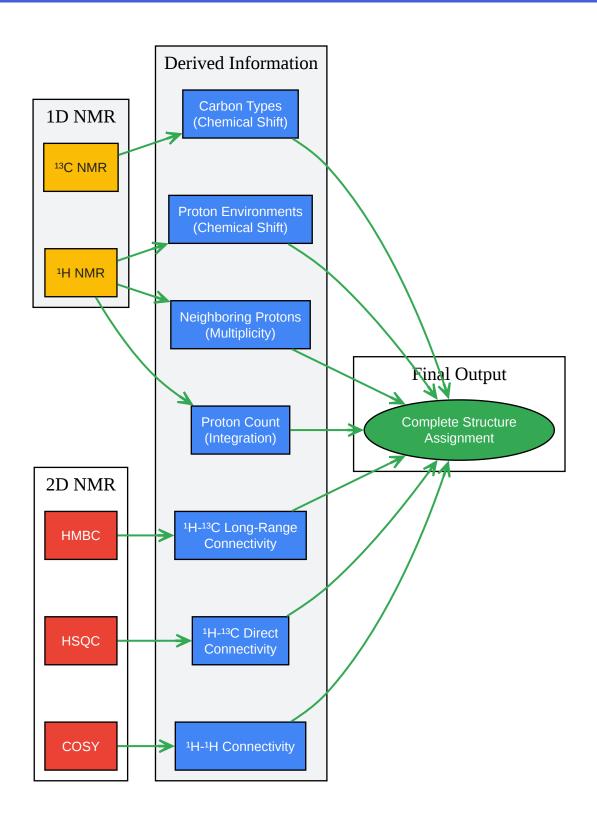
Caption: Workflow for NMR-based characterization of Fenofibrate.



Logical Relationship of NMR Data for Structure Elucidation

This diagram shows the logical connections between different NMR experiments and the information derived for structural elucidation.





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Caption: Logical flow of information from NMR experiments for structural elucidation.



CONCLUSION

NMR spectroscopy is an indispensable tool for the comprehensive characterization of Fenofibrate. The application of ¹H and ¹³C NMR provides definitive structural confirmation and allows for accurate purity determination. The protocols and data presented in this document serve as a robust starting point for the analysis of Fenofibrate in a research or industrial setting, ensuring the quality and integrity of this important pharmaceutical agent.

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